molecular formula C6H12ClNO5 B14213743 Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate CAS No. 823785-29-1

Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate

Cat. No.: B14213743
CAS No.: 823785-29-1
M. Wt: 213.61 g/mol
InChI Key: BZYPVVDBLKQSRQ-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate is a chemical compound with the molecular formula C6H11NO It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with acetic anhydride, followed by cyclization to form the oxazole ring. The final step involves the addition of perchloric acid to obtain the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethyl-2-oxazoline
  • 2,4,4-Trimethyl-1,3-oxazoline
  • 2,4,5-Trimethyl-1,3-oxazole

Uniqueness

Oxazole, 4,5-dihydro-2,4,4-trimethyl-, perchlorate is unique due to its specific structural features and the presence of the perchlorate group

Properties

CAS No.

823785-29-1

Molecular Formula

C6H12ClNO5

Molecular Weight

213.61 g/mol

IUPAC Name

perchloric acid;2,4,4-trimethyl-5H-1,3-oxazole

InChI

InChI=1S/C6H11NO.ClHO4/c1-5-7-6(2,3)4-8-5;2-1(3,4)5/h4H2,1-3H3;(H,2,3,4,5)

InChI Key

BZYPVVDBLKQSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)(C)C.OCl(=O)(=O)=O

Origin of Product

United States

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